molecular formula C9H12N2O2 B11717850 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Cat. No.: B11717850
M. Wt: 180.20 g/mol
InChI Key: JDGCKWRXLSEDKU-UHFFFAOYSA-N
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Description

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dioxabicycloheptane ring fused to a pyrazole ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{3,7-dioxabicyclo[410]heptan-6-yl}-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may require access to specialized chemical literature .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can interact with various biological molecules, affecting their function and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is unique due to the combination of the dioxabicycloheptane ring and the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole

InChI

InChI=1S/C9H12N2O2/c1-11-7(2-4-10-11)9-3-5-12-6-8(9)13-9/h2,4,8H,3,5-6H2,1H3

InChI Key

JDGCKWRXLSEDKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCOCC2O3

Origin of Product

United States

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